molecular formula C11H16N2 B1599177 2-(m-Tolyl)piperazine CAS No. 776269-51-3

2-(m-Tolyl)piperazine

Cat. No. B1599177
M. Wt: 176.26 g/mol
InChI Key: HGRYPWVHQPPINF-UHFFFAOYSA-N
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Description

2-(m-Tolyl)piperazine is a chemical compound with the molecular formula C11H16N2 . It is often used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of 2-(m-Tolyl)piperazine consists of a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) . Other methods include colorimetric and spectrophotometric techniques .


Physical And Chemical Properties Analysis

The physical properties of piperazine derivatives have been studied extensively. These properties often decrease with increasing temperature . The chemical properties of 2-(m-Tolyl)piperazine are largely determined by its molecular structure .

Scientific Research Applications

  • Pharmaceuticals:

    • Results/Outcomes: The compound serves as a basic and hydrophilic group, optimizing pharmacokinetic properties and acting as a scaffold for pharmacophoric groups in interactions with target macromolecules .
  • Agrochemicals:

    • Results/Outcomes: The compound contributes to the effectiveness of agrochemicals by enhancing their properties .
  • Material Science:

    • Results/Outcomes: The compound’s presence influences material behavior, such as solubility, stability, and reactivity .
  • Kinase Inhibitors:

    • Results/Outcomes: These inhibitors play a crucial role in modulating cellular signaling pathways and have potential therapeutic applications .
  • Receptor Modulators:

    • Results/Outcomes: These modulators can influence receptor activity, leading to desired biological effects .
  • Process Chemistry:

    • Results/Outcomes: Successful incorporation of the piperazine moiety contributes to the development of novel drugs .

Safety And Hazards

Safety data sheets indicate that piperazine derivatives can cause skin and eye irritation, and may cause respiratory irritation . Proper handling and storage procedures should be followed to minimize these risks .

Future Directions

The use of piperazine derivatives in the treatment of various diseases, including cancer, is an active area of research . Future work will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential as therapeutic agents .

properties

IUPAC Name

2-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRYPWVHQPPINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401263
Record name 2-(3-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-Tolyl)piperazine

CAS RN

776269-51-3
Record name 2-(3-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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